Erteberel

描述

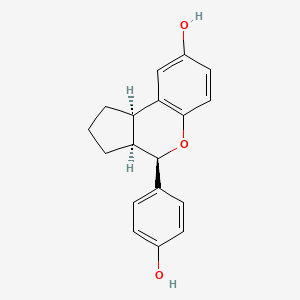

Erteberel (LY500307) is a synthetic, selective estrogen receptor beta (ERβ) agonist developed by Eli Lilly and Company. It exhibits high potency (EC₅₀ = 0.66 nM) and selectivity for ERβ over ERα, with a 14-fold higher binding affinity and 32-fold greater functional potency for ERβ . Structurally, this compound is characterized by the chemical formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol. It is a solid compound with high solubility in dimethyl sulfoxide (DMSO) and ethanol but low aqueous solubility .

属性

IUPAC Name |

(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIESSJVMWNJCGZ-VKJFTORMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201547 | |

| Record name | Erteberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533884-09-2 | |

| Record name | (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533884-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erteberel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erteberel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erteberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERTEBEREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedel-Crafts Alkylation for Carborane Intermediate Formation

The synthesis begins with the preparation of 1-(4-methoxyphenyl)-1,12-dicarba-closo-dodecaborane derivatives, which serve as critical intermediates. In a representative procedure, 1-(4-methoxyphenyl)-closo-dodecaborane (1 ) undergoes lithiation at −78°C using n-butyllithium in anhydrous dimethoxyethane (DME), followed by alkylation with bromoethane to yield 1-(4-methoxyphenyl)-12-ethyl-1,12-dicarba-closo-dodecaborane (2b ) in 93% yield.

Table 1: Alkylation Reactions for Intermediate Synthesis

| Intermediate | Alkylating Agent | Conditions | Yield | Characterization (¹H NMR δ) |

|---|---|---|---|---|

| 2b | Bromoethane | −78°C, DME | 93% | 0.81 ppm (t, CH₃), 3.74 ppm (s, OCH₃) |

| 2d | 1-Bromopropane | 0°C, DME | 87% | 0.83 ppm (t, CH₃), 1.14–1.17 ppm (m, CH₂) |

| 2f | 1-Iodobutane | RT, DME | 65% | 0.87 ppm (t, CH₃), 3.49 ppm (m, CH) |

The choice of solvent (DME) and temperature (−78°C to RT) significantly impacts reaction efficiency, with lower temperatures favoring controlled lithiation.

Oxidation and CBS Reduction for Stereochemical Control

A pivotal step involves the oxidation of secondary alcohols to ketones using pyridinium chlorochromate (PCC), followed by CBS reduction to establish the desired (3aS,4R,9bR) configuration. For example, oxidation of 2k with PCC in methylene chloride yields ketone 4 , which undergoes CBS reduction with borane-THF and (R)-2-Me-CBS reagent to produce enantiomers 5 and 6 with >80% and >75% enantiomeric excess (ee), respectively.

Mechanistic Insight :

The CBS reagent induces asymmetric induction via a six-membered transition state, where the oxazaborolidine catalyst directs hydride delivery to the Si-face of the ketone. This step is critical for achieving the 32-fold functional ERβ selectivity over ERα.

Protecting Group Strategies and Demethylation

Ether Protection and Boron Tribromide-Mediated Demethylation

The 4-methoxyphenyl group in intermediates like 2b is demethylated using boron tribromide (BBr₃) in methylene chloride to unveil the phenolic -OH group essential for ERβ binding. This step proceeds quantitatively at −78°C, preserving the carborane framework’s integrity.

Comparative Analysis :

Estetrol synthesis employs analogous protection/deprotection sequences, using Ci–C₅ alkyl groups for 3-OH protection and benzylic groups for 17-ketone stabilization. However, this compound’s carborane core necessitates milder conditions to prevent boron cluster degradation.

Bioisosteric Analogues and SAR Insights

Carborane-to-Phenyl Substitution

To probe the role of the para-carborane moiety, researchers synthesized phenyl analogue 13 via a multi-step sequence:

- Grignard addition of n-hexylmagnesium bromide to ketone 11

- CBS reduction with (R)-2-Me-CBS reagent

- Demethylation using BBr₃

This analogue showed 10-fold reduced ERβ affinity, underscoring the carborane’s importance in hydrophobic interactions with the receptor’s ligand-binding domain.

Process Optimization Challenges

Yield Limitations in Multi-Step Syntheses

Despite high individual step yields (e.g., 93% for 2b ), the overall this compound synthesis suffers from cumulative losses across 15+ steps. For comparison, estetrol’s industrial-scale preparation achieves only 10.8% overall yield due to intermediate purification hurdles.

Key Bottlenecks :

- Halogenation-Debromination Steps : Critical for introducing the 15α-hydroxy group but prone to overhalogenation (e.g., dibromide byproducts).

- Crystallization Efficiency : Chiral HPLC purification of 5 and 6 reduces ee by 5–8% per crystallization.

Stereochemical Purity and Analytical Validation

Mosher Ester Analysis for Absolute Configuration

The absolute configuration of alcohol 8 was confirmed via Mosher ester analysis. Esterification with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) induced distinct ¹H NMR shifts (Δδ = 0.12–0.35 ppm), confirming the R-configuration at C12.

Table 2: Enantiomeric Excess Determination

| Intermediate | Method | ee |

|---|---|---|

| 5 | Chiral HPLC (Chiralpak IA) | >80% |

| 6 | Chiral HPLC (Chiralpak IB) | >75% |

化学反应分析

厄替贝瑞尔经历几种类型的化学反应,包括:

氧化: 厄替贝瑞尔可以被氧化以引入额外的羟基。

还原: 该化合物可以被还原以改变其官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Psychiatric Disorders

Erteberel was primarily investigated for its potential in treating schizophrenia, specifically targeting negative symptoms and cognitive impairments associated with the disorder. It reached phase II clinical trials in 2015 but was ultimately discontinued due to insufficient efficacy .

Benign Prostatic Hyperplasia

In the realm of urology, this compound was tested for benign prostatic hyperplasia (BPH). Despite initial promise, clinical trials did not demonstrate significant improvements in symptoms, leading to the cessation of its development for this indication .

Oncology

This compound has shown potential as a treatment for various cancers:

- Glioblastoma : Research indicates that this compound may reduce the stemness of glioma stem cells and improve survival rates in murine models through modulation of glutamate receptor signaling .

- Breast Cancer : In preclinical studies, this compound demonstrated inhibitory effects on tumor growth in combination with aromatase inhibitors, suggesting its utility in hormone receptor-positive breast cancer treatments .

- Liver Diseases : Emerging studies have suggested that ERβ agonism may inhibit liver fibrosis and non-alcoholic steatohepatitis (NASH), warranting further investigation into its therapeutic potential in hepatology .

Table 1: Summary of Clinical Trials Involving this compound

| Study Focus | Phase | Outcome | Notes |

|---|---|---|---|

| Schizophrenia Treatment | Phase II | Discontinued due to lack of efficacy | Targeted negative symptoms and cognitive issues |

| Benign Prostatic Hyperplasia | Phase II | Discontinued; no significant symptom relief | Initial promise but failed clinical endpoints |

| Glioblastoma Treatment | Preclinical | Reduced stemness in glioma stem cells | Improved survival in animal models |

| Breast Cancer Treatment | Preclinical | Inhibited tumor growth | More effective when combined with aromatase inhibitors |

| Liver Fibrosis/NASH | Preclinical | Potential therapeutic effects noted | Requires further research |

Table 2: Emerging Research Areas for this compound

| Research Area | Potential Applications |

|---|---|

| Alzheimer's Disease | Neuroprotection via ERβ modulation |

| Immune Response Enhancement | Augmenting innate immunity against tumors |

| Ovarian Cancer Stem Cells | Investigating effects on chemotherapy resistance |

作用机制

厄替贝瑞尔通过选择性结合和激活雌激素受体β来发挥作用。 这种激活导致调节参与细胞生长、分化和凋亡的各种分子途径 . 该化合物对雌激素受体β具有高结合亲和力,解离常数 (K_i) 为 0.19 nM,并且显示出对雌激素受体β的激活比对雌激素受体α具有功能选择性 .

相似化合物的比较

Key Pharmacological Properties:

- Mechanism of Action : Binds to mitochondrial and nuclear ERβ, modulating transcription of target genes and influencing mitochondrial respiration, reactive oxygen species (ROS) production, and cell cycle progression .

- Therapeutic Applications: Oncology: Demonstrates antitumor activity in triple-negative breast cancer (TNBC), glioblastoma, and melanoma by inducing G1-phase cell cycle arrest and apoptosis . Neuropsychiatry: Evaluated in Phase II trials for improving cognitive impairment in schizophrenia (NCT01874756) . Reproductive Health: Initially tested for benign prostatic hyperplasia (BPH) but discontinued due to insufficient efficacy .

Comparison with Similar ERβ Agonists

Erteberel belongs to a class of selective ERβ agonists, which include both synthetic and natural compounds. Below is a comparative analysis of its properties relative to key analogues:

Table 1: Comparative Profiles of ERβ Agonists

Key Differentiators of this compound:

Selectivity and Potency: this compound’s EC₅₀ of 0.66 nM surpasses DPN (0.85 nM) and MFF101 (1.2 nM), making it one of the most potent ERβ agonists . Unlike Liquiritigenin (a natural flavonoid with lower potency), this compound’s synthetic nature ensures consistent pharmacokinetic properties .

Mitochondrial Targeting: this compound uniquely modulates mitochondrial ERβ, enhancing oxidative phosphorylation and priming cells for apoptosis via BH3 profiling .

Research Findings and Efficacy Data

Anticancer Activity:

- Breast Cancer : this compound inhibits proliferation in ERα-negative cell lines (e.g., MDA-MB-436) by inducing G1-phase arrest and mitochondrial priming, sensitizing cells to tamoxifen and fulvestrant .

- Glioblastoma: Reduces colony formation and survival in U87 and U251 cell lines (IC₅₀ = 3.61 nM) while sparing normal astrocytes .

- Melanoma: Triggers apoptosis in A375 and SK-MEL-28 cell lines at 8 μM, with variable sensitivity across subtypes .

生物活性

Erteberel, also known as LY500307, is a selective agonist of the estrogen receptor beta (ERβ). It has garnered attention in recent years for its potential therapeutic applications in various cancers, including breast, ovarian, and prostate cancers. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for cancer treatment.

This compound primarily exerts its effects through the activation of ERβ, which plays a crucial role in regulating gene expression associated with cell proliferation, apoptosis, and stemness in cancer cells. The compound has demonstrated the ability to:

- Inhibit Cell Proliferation : In breast cancer models, this compound has been shown to inhibit cell proliferation by targeting mitochondrial ERβ, leading to increased reactive oxygen species (ROS) production and altered mitochondrial respiration .

- Reduce Cancer Stemness : In ovarian cancer stem cells (OCSCs), this compound has been found to significantly reduce cell viability and self-renewal capabilities. This is accompanied by an increase in tumor suppressor gene expression and a decrease in stemness markers .

- Induce Apoptosis : The compound promotes apoptosis in various cancer types by modulating apoptotic markers and signaling pathways. For instance, it has been reported to induce R-loop formation and DNA damage in triple-negative breast cancer (TNBC) cells .

Breast Cancer

In studies involving breast cancer cell lines, this compound's activation of ERβ led to decreased mitochondrial respiration and increased ROS levels. These changes were associated with enhanced sensitivity to endocrine therapies and a reduction in acquired resistance mechanisms .

Ovarian Cancer

Research indicates that this compound effectively targets OCSCs, reducing their viability and tumor initiation capacity in xenograft models. The treatment resulted in significant alterations in gene expression profiles that favor tumor suppression .

Melanoma

In melanoma models, this compound treatment resulted in reduced cell proliferation and migration. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, demonstrating its potential as a therapeutic agent against this aggressive cancer type .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibition of mitochondrial respiration | Increased ROS; enhanced sensitivity to endocrine therapy |

| Ovarian Cancer | Reduction of stemness | Decreased viability; increased tumor suppressor gene expression |

| Prostate Cancer | Potential enhancement of innate immunity | Chemotactic effects via IL-1β signaling |

| Melanoma | Induction of apoptosis | Cell cycle arrest; reduced migration |

Case Study 1: Breast Cancer Resistance

In a study examining endocrine therapy resistance in breast cancer cells, this compound was shown to restore sensitivity to tamoxifen by modulating mitochondrial ERβ pathways. Cells treated with this compound exhibited reduced growth rates compared to controls, highlighting its potential as a combination therapy agent .

Case Study 2: Ovarian Cancer Stem Cells

A recent investigation into OCSCs demonstrated that treatment with this compound significantly lowered sphere formation and self-renewal capacity. This study utilized RNA sequencing to identify key regulatory genes affected by the treatment, providing insights into its mechanism at the molecular level .

常见问题

Q. What are the key pharmacological properties of Erteberel relevant to its use in ERβ-targeted research?

this compound (LY500307) is a selective estrogen receptor beta (ERβ) agonist with an EC50 of 0.66 nM for ERβ and 32-fold selectivity over ERα (EC50 = 21.4 nM for ERα) . Its molecular weight is 282.33 g/mol, and it is sparingly soluble in water but dissolves well in DMSO (≥14.1 mg/mL) and ethanol (≥48.3 mg/mL) . Pharmacologically, it demonstrates dose-dependent efficacy in reducing prostate weight in murine models without affecting testosterone levels, making it suitable for studying ERβ-specific pathways in prostate cancer and other hormone-sensitive conditions .

Q. Which experimental models have demonstrated this compound’s efficacy as an ERβ agonist?

Key models include:

- In vitro : Human prostate cancer PC-3 cells (ERβ-transfected), where this compound showed transcriptional activation of ERβ but not ERα .

- In vivo : Murine prostate hyperplasia models, with oral administration reducing prostate wet weight dose-dependently (1–10 mg/kg/day) .

- Glioblastoma (GBM) models : this compound inhibits GBM cell proliferation via apoptosis induction and suppresses tumor growth in xenograft models .

Researchers should validate ERβ specificity using ERα/ERβ knockout cell lines or selective antagonists to confirm target engagement .

Q. What methodological considerations are crucial when preparing this compound solutions for in vitro studies?

- Solubility : Use DMSO as the primary solvent (≥14.1 mg/mL); for higher concentrations, warm solutions to 37°C or use brief sonication .

- Storage : Stock solutions in DMSO are stable at -20°C for ≤6 months; avoid repeated freeze-thaw cycles .

- Controls : Include vehicle (DMSO) controls and co-treatment with ERβ-selective antagonists (e.g., PHTPP) to confirm on-target effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and clinical trial outcomes?

this compound’s Phase II trials for prostate hyperplasia (NCT01097707) and schizophrenia (NCT01874756) were terminated due to insufficient efficacy . Potential reasons include:

- Dosage limitations : Preclinical models used higher doses (10 mg/kg/day) than clinically tolerated levels.

- Tissue-specific ERβ signaling : ERβ isoforms or co-regulator expression may vary between cancer models and human patients, altering drug response .

- Patient stratification : ERβ expression levels in target tissues were not standardized in trials. Researchers should incorporate biomarker-driven enrollment in future studies .

Q. What strategies are recommended for analyzing this compound’s selective activation of ERβ in mixed receptor environments?

- Competitive binding assays : Use radiolabeled estradiol to measure this compound’s displacement efficiency in ERα- vs. ERβ-expressing cells (e.g., ERα: MCF-7; ERβ: PC-3) .

- Transcriptomic profiling : RNA-seq or qPCR arrays can identify ERβ-specific gene signatures (e.g., TFF1, GREB1) to confirm selectivity .

- Co-immunoprecipitation : Assess ERβ-coactivator interactions (e.g., SRC-1) to distinguish agonism from partial agonism .

Q. How should conflicting data regarding this compound’s functional activity (agonist vs. antagonist) be investigated?

Some studies misclassify this compound as an ERβ inhibitor due to assay variability . To resolve this:

- Dose-response validation : Test this compound across a broad concentration range (0.1–100 nM) in ERβ reporter assays (e.g., luciferase-based) .

- Cell context : ERβ’s dual role (pro-apoptotic in cancer vs. neuroprotective in schizophrenia) may explain divergent outcomes. Use disease-relevant models .

- Structural analysis : Compare this compound’s binding mode to ERβ (PDB: 6CH4) with known antagonists to confirm agonist conformation .

Q. What preclinical safety data support this compound’s use in animal studies?

this compound showed no adverse effects in reproductive toxicity studies in rats and rabbits at doses ≤30 mg/kg/day . Carcinogenicity assessments (IARC, NTP) classify it as non-carcinogenic . Researchers should still monitor organ weights (liver, kidneys) and hormonal profiles (FSH, LH) in long-term studies .

Methodological Guidelines

- Experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

- Data analysis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical-relevant studies .

- Conflict resolution : For contradictory results, employ triangulation (e.g., combine in vitro, in vivo, and computational data) .

This FAQ synthesizes evidence from peer-reviewed studies and excludes non-academic sources (e.g., TargetMol, ChemScene) per the guidelines. Researchers should prioritize primary literature for protocol optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。